Dodecyl-2-n,n-dimethylaminopropionate

Overview

Description

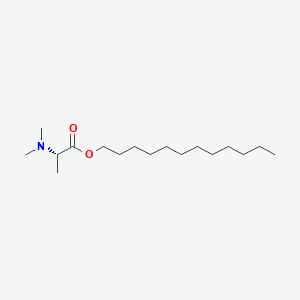

Dodecyl-2-N,N-dimethylaminopropionate (DDAIP) is a synthetic permeation enhancer widely studied for its ability to improve the transdermal and topical delivery of active pharmaceutical ingredients (APIs). Structurally, it consists of a dodecyl (C12) alkyl chain linked to a dimethylaminopropionate group, with a molecular weight of 321.9 g/mol (C₁₇H₃₆ClNO₂) . Its hydrochloride salt (DDAIP-HCl) is commonly used in formulations due to enhanced stability and solubility .

DDAIP disrupts the lipid matrix of the stratum corneum, the outermost skin layer, by interacting with keratin and lipid bilayers, thereby increasing permeability for APIs . It has been incorporated into clinical products such as Vitaros® (alprostadil cream for erectile dysfunction) and investigated in formulations for minoxidil (hair loss) and terbinafine (antifungal nail lacquer) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dodecyl-2-n,n-dimethylaminopropionate typically involves the reaction of dodecyl bromide with n,n-dimethylaminopropionic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester bond. The reaction conditions usually include a solvent like ethanol and a temperature range of 60-80°C to ensure optimal yield.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified through distillation or recrystallization to achieve the desired purity levels.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions are less common but can occur under specific conditions, reducing the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature.

Reduction: Reducing agents like lithium aluminum hydride can be used, often requiring low temperatures and an inert atmosphere.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, usually in the presence of a catalyst like palladium.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

DDAIP is classified as an alkyl amino acid ester with a molecular formula of and a molecular weight of 298.49 g/mol. The compound features a long hydrophobic dodecyl chain linked to a hydrophilic amino acid moiety, allowing it to interact effectively with lipid bilayers in the skin's stratum corneum.

The primary mechanism by which DDAIP enhances drug permeation involves disrupting the lipid organization within the stratum corneum, creating transient pathways that facilitate drug diffusion. This property has been demonstrated in various studies, showing significant improvements in the permeation of drugs such as indomethacin, clonidine, and hydrocortisone across biological membranes .

Transdermal Drug Delivery

DDAIP is widely used in transdermal drug delivery systems due to its ability to enhance the permeation of active pharmaceutical ingredients (APIs). It has been shown to increase the flux of several drugs significantly compared to standard enhancers:

| Drug | Flux Enhancement Factor |

|---|---|

| Indomethacin | 4.7 (vs. Azone) |

| Clonidine | 1.7 (vs. Azone) |

| Hydrocortisone | 2.4 (vs. Azone) |

This enhancement is crucial for developing effective topical formulations for various medical conditions .

Cosmetic and Personal Care Products

In the cosmetics industry, DDAIP is utilized to improve the absorption of beneficial compounds in skin care products. Its surfactant properties allow for better formulation stability and efficacy, making it an attractive ingredient for enhancing skin hydration and overall skin health.

Biochemical Studies

DDAIP has been employed in biochemical research to study skin permeation mechanisms and evaluate the efficacy of various formulations. For example, studies have demonstrated its ability to enhance the delivery of antifungal agents like tolnaftate through the skin, highlighting its potential use in treating dermatological infections .

Case Study 1: Enhancement of Minoxidil Delivery

A study evaluated the effect of DDAIP on the transdermal delivery of minoxidil, a common treatment for hair loss. The results indicated that incorporating DDAIP into minoxidil formulations significantly improved drug flux across human cadaver skin in vitro, suggesting its potential for enhancing therapeutic outcomes in hair restoration treatments .

Case Study 2: Efficacy with Anti-inflammatory Drugs

Research focused on DDAIP's role in enhancing the delivery of anti-inflammatory drugs such as indomethacin and clonidine demonstrated that DDAIP not only increased drug permeation but also maintained the stability and integrity of the drug formulations over time . This stability is critical for ensuring consistent therapeutic effects when applied topically.

Mechanism of Action

The primary mechanism by which dodecyl-2-n,n-dimethylaminopropionate enhances drug permeation is by disrupting the lipid structure of the stratum corneum. This disruption increases the fluidity of the lipid bilayers, allowing for greater penetration of active ingredients. The compound interacts with the lipid molecules, reducing their packing density and creating transient pathways for drug molecules to pass through.

Comparison with Similar Compounds

Mechanism of Action and Structural Features

Key Differentiators

Efficacy in Specific Indications :

- DDAIP demonstrates superior permeation enhancement for hydrophilic molecules like alprostadil (logP ~3.5) compared to lipid-based enhancers (e.g., transferosomes), which are more effective for lipophilic drugs .

- In contrast to AN2690, which is itself an antifungal agent, DDAIP serves solely as an excipient, allowing broader formulation flexibility .

- Transferosomes, while biocompatible, face stability challenges in storage .

Commercialization Status :

Limitations and Challenges

- Nail vs. Skin Delivery : DDAIP’s efficacy is context-dependent. For example, in nail formulations, its enhancement ratio is lower than that of AN2690, which exploits unique boron-based nail plate interactions .

- Formulation Complexity : DDAIP requires acidic pH (adjusted via phosphoric acid/sodium hydroxide in Vitaros®) for optimal activity, complicating compatibility with certain APIs .

Biological Activity

Dodecyl-2-n,n-dimethylaminopropionate (DDAIP) is a quaternary ammonium compound recognized for its significant biological activity, particularly as a skin penetration enhancer in drug delivery systems. This article explores the synthesis, mechanisms of action, and various applications of DDAIP, supported by data tables and research findings.

Synthesis of DDAIP

DDAIP is synthesized through a two-step process involving the reaction of dodecyl 2-bromopropionate with dimethylamine. The key steps include:

- Formation of Dodecyl 2-Bromopropionate : This is achieved by reacting n-dodecanol with 2-bromopropionyl halogenide.

- Reaction with Dimethylamine : The resulting compound undergoes nucleophilic substitution to yield DDAIP.

The synthesis can be represented as follows:

DDAIP enhances skin permeability by disrupting the lipid structure of the stratum corneum, creating transient pathways for drug diffusion. This mechanism involves:

- Lipid Bilayer Perturbation : DDAIP interacts with the lipids in the skin barrier, leading to increased fluidity and permeability.

- Formation of Micelles : The amphiphilic nature of DDAIP allows it to form micelles that encapsulate hydrophobic drugs, facilitating their transport across biological membranes.

Penetration Enhancer Studies

Numerous studies have demonstrated the efficacy of DDAIP as a penetration enhancer for various drugs:

- Indomethacin : DDAIP increased the flux by up to 7.5 times compared to standard enhancers like azone and lauryl alcohol.

- Clonidine : Enhanced absorption was noted at 3.1 times greater than lauryl alcohol.

- Hydrocortisone : The enhancement was recorded at 2.8 times compared to lauryl alcohol.

These results indicate that DDAIP significantly improves drug delivery across skin barriers, making it a valuable excipient in pharmaceutical formulations.

| Drug | Enhancement Factor (vs. Azone) | Enhancement Factor (vs. Lauryl Alcohol) |

|---|---|---|

| Indomethacin | 4.7 | 7.5 |

| Clonidine | 1.7 | 3.1 |

| Hydrocortisone | 2.4 | 2.8 |

Case Studies

- Minoxidil Delivery : A study published in Hair Therapy & Transplantation found that DDAIP hydrochloride significantly improved the flux of minoxidil through human skin, suggesting its potential in treating conditions like alopecia areata .

- Gene Delivery Applications : Research indicates that DDAIP may act as a carrier for genetic material, enhancing the efficacy of gene therapy approaches.

Biodegradability and Safety Profile

DDAIP is notable for its biodegradability and lower irritation potential compared to traditional penetration enhancers such as dimethyl sulfoxide (DMSO). This characteristic makes it a preferred choice for formulations aimed at improving skin penetration without compromising safety .

Chemical Reactions Analysis

Acid Addition Salt Formation

DDAIP forms crystalline salts with acids to enhance stability and solubility .

Reaction Example (HCl Salt)

Procedure

Characterization

-

Elemental Analysis: Matches theoretical values (C: 63.29% vs. 63.4%; N: 4.26% vs. 4.3%) .

-

XRD Peaks: Distinct peaks at 19.5°, 21°, 25°, and 29.6° confirm crystallinity .

Decomposition Reactions

DDAIP undergoes enzymatic hydrolysis in biological systems, producing lauryl alcohol and dimethylaminopropionic acid .

Reaction Pathway

Key Findings

-

In Vitro Biodegradability: Porcine esterase catalyzes hydrolysis, confirming environmental compatibility .

-

By-product Impact: Lauryl alcohol exhibits mild penetration-enhancing effects but is less effective than DDAIP .

Critical Analysis

-

Catalyst Efficiency: Sodium methoxide outperforms acidic catalysts in transesterification due to faster reaction rates .

-

Salt Stability: DDAIP·HCl’s crystalline structure enhances shelf-life compared to the free base .

-

Environmental Impact: Enzymatic decomposition ensures biodegradability, addressing toxicity concerns .

Q & A

Basic Research Questions

Q. What is the mechanism by which DDAIP enhances transdermal drug permeation, and what experimental models are validated for efficacy assessment?

DDAIP disrupts the stratum corneum’s lipid organization, reducing barrier resistance and enhancing drug partitioning. Validated models include:

- In vitro Franz diffusion cells with human skin explants, showing a 2.1-fold increase in minoxidil flux .

- Ex vivo porcine buccal mucosa for assessing mucosal permeation enhancement (e.g., alprostadil formulations) .

- Clinical trials for topical formulations (e.g., terbinafine nail lacquers), demonstrating enhanced bioavailability in Phase III studies .

Q. Which analytical methods are recommended for quantifying DDAIP in pharmaceutical formulations?

- Reverse-phase HPLC with UV detection (C18 column, mobile phase: acetonitrile/0.1% phosphoric acid) to separate DDAIP from tolnaftate, achieving >98% recovery .

- Stability-indicating assays under ICH conditions (40°C/75% RH) to monitor degradation products over 6 months .

Q. What safety protocols are essential when formulating DDAIP for human trials?

- Skin irritation assays : Draize test (score ≤1.0 at 24h for concentrations ≤2.5% w/w) .

- Cytotoxicity screening : IC50 > 200 µg/mL in human keratinocytes (HaCaT cells) .

- Histopathology : No significant epidermal disruption in 28-day rodent studies .

Advanced Research Questions

Q. How can response surface methodology optimize DDAIP’s concentration and formulation parameters?

A 3² factorial design evaluates DDAIP concentration (X1: 0.5–2.5%) and propylene glycol content (X2: 10–30%), with flux (Y) as the response variable. For example:

- Optimal minoxidil flux : 3.7 µg/cm²/h at 1.8% DDAIP + 20% PG .

- Barrier integrity validation : Confocal Raman spectroscopy confirms lipid disordering without irreversible damage (ΔSC lipid order = -15%) .

Q. How to resolve contradictions in DDAIP’s efficacy between hydrophilic (e.g., efavirenz) and lipophilic (e.g., terbinafine) drugs?

Contradictions arise from drug-DDAIP logP compatibility :

- Hydrophilic drugs (logP <2): DDAIP’s amphiphilicity improves partitioning (e.g., efavirenz solubility increased by 8-fold with citric acid dendrimers) .

- Lipophilic drugs (logP >4): Co-solvents (e.g., transcutol) prevent precipitation, enhancing terbinafine flux by 3.5× in nail models . Multivariate analysis of 12 drugs revealed a sigmoidal relationship between logP and flux enhancement (R² = 0.89) .

Q. What mechanistic studies elucidate DDAIP’s interaction with tight junction proteins in buccal delivery?

- Immunofluorescence staining : Transient ZO-1 and occludin displacement in buccal epithelia (40% reduction at 0.8% DDAIP, reversible within 4h) .

- Molecular dynamics simulations : DDAIP insertion into phospholipid bilayers (ΔG = -12.3 kcal/mol) increases paracellular permeability .

Q. Data Contradiction Analysis

- Conflicting reports on DDAIP’s efficacy in nail vs. skin models :

Q. Key Research Gaps

- Long-term barrier recovery : No data beyond 72h post-application.

- DDAIP-protein interactions : Limited studies on cytochrome P450 modulation in skin.

Properties

IUPAC Name |

dodecyl (2S)-2-(dimethylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO2/c1-5-6-7-8-9-10-11-12-13-14-15-20-17(19)16(2)18(3)4/h16H,5-15H2,1-4H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMMSDWNEJLVRY-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCOC(=O)[C@H](C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149196-89-4 | |

| Record name | Dodecyl 2-(N,N-dimethylamino)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149196894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-ALANINE, N,N-DIMETHYL-, DODECYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6679UF28DO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.